methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate
Description
Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a heterocyclic compound featuring a benzodioxin moiety fused with a pyrazole ring, further substituted with a sulfamoyl benzoate group. Structural analysis tools like SHELX, as described in the literature, are critical for determining its crystallographic properties .
Properties
IUPAC Name |
methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-27-20(24)14-6-8-17(9-7-14)30(25,26)22-15-10-21-23(11-15)12-16-13-28-18-4-2-3-5-19(18)29-16/h2-11,16,22H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKBGTWKICGLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Coupling of Benzodioxin and Pyrazole Rings: The benzodioxin and pyrazole rings are coupled together using a suitable linker, such as a methylene group, through a condensation reaction.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate compound with sulfamoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three primary reactive domains:
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Benzodioxin ring (2,3-dihydro-1,4-benzodioxin): Susceptible to oxidation or ring-opening reactions.
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Pyrazole ring : Can undergo electrophilic substitution at positions 3 or 5 due to aromaticity.
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Sulfamoyl group : Prone to nucleophilic substitution or hydrolysis under acidic/basic conditions.
Formation of Key Structural Components
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Benzodioxin Ring Synthesis
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Pyrazole Ring Formation
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Coupling of Benzodioxin and Pyrazole
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Sulfamoyl Group Introduction
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Esterification
Common Reaction Types and Conditions
Nucleophilic Aromatic Substitution
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Regioselectivity : In methyl 2,4-dihalo-5-sulfamoyl-benzoates, substitution occurs preferentially at the ortho position relative to the sulfamoyl group under polar aprotic solvents (e.g., DMSO) .
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Kinetic Control : Reaction temperature and solvent choice critically influence product ratios (e.g., DMSO favors ortho substitution, while MeOH may lead to para substitution) .
Pyrazole Reactivity
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Electrophilic Substitution : Positions 3 and 5 of the pyrazole ring are highly reactive due to aromatic stabilization.
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Coupling Reactions : Pyrazole can act as a directing group for subsequent modifications (e.g., Suzuki coupling).
Major Reaction Products
| Starting Material | Reaction Type | Products |
|---|---|---|
| Benzodioxin ring | Oxidation | Quinones, dihydroxybenzene derivatives |
| Pyrazole ring | Electrophilic substitution | Halogenated pyrazoles, nitro-pyrazoles |
| Sulfamoyl group | Hydrolysis | Sulfamic acid derivatives |
| Methyl ester | Hydrolysis | Benzoic acid derivatives |
Research Findings from Related Compounds
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Carbonic Anhydrase IX (CAIX) Inhibition
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Thermodynamic Binding Studies
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Physicochemical Optimization
Structural and Functional Implications
The compound’s multifunctionality allows it to participate in diverse reactions, making it a versatile scaffold for:
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Drug Discovery : Targeting enzymes (e.g., CAIX, lipoxygenase) with high selectivity .
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Material Science : Functionalization via substitution or coupling reactions.
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Chemical Synthesis : Use as a building block for complex organic molecules.
Experimental Considerations
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Solvent Choice : Polar aprotic solvents (e.g., DMSO) improve substitution reaction yields .
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Control of Reaction Conditions : Temperature and catalyst selection (e.g., triethylamine) significantly influence regiochemistry and product purity .
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Purification : Chromatography or recrystallization may be required to isolate specific isomers .
Scientific Research Applications
Structural Characteristics
The compound features a benzodioxin ring , a pyrazole ring , and a sulfamoyl group . These functional groups contribute to its biological activity by enabling interactions with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways.
Enzyme Inhibition
One of the primary applications of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is its potential as an enzyme inhibitor. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on carbonic anhydrase isozymes, particularly CAIX, which is overexpressed in various solid tumors. This property suggests that methyl 4-{...}benzoate may be developed as a targeted anticancer agent .
Antidiabetic Properties
The compound has also been investigated for its potential antidiabetic effects. Research indicates that derivatives of benzodioxane and pyrazole can inhibit enzymes such as alpha-glucosidase and acetylcholinesterase, which are implicated in Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s disease (AD) respectively . By modulating these enzymes' activities, the compound could help manage blood glucose levels and improve cognitive function.
Case Study 1: Anticancer Activity
In a study focusing on the design of high-affinity inhibitors for carbonic anhydrase IX (CAIX), methyl 4-{...}benzoate was synthesized and tested for binding affinity. The results showed an exceptional binding affinity with a dissociation constant () of 0.12 nM, indicating its potential as a selective anticancer therapeutic agent . The X-ray crystallographic analysis provided insights into the structural basis for this selectivity, highlighting the compound's suitability for further development.
Case Study 2: Antidiabetic Screening
Another investigation evaluated various sulfonamide derivatives against alpha-glucosidase and acetylcholinesterase. Methyl 4-{...}benzoate was part of a series that demonstrated promising inhibitory activity against these enzymes, suggesting its potential role in managing diabetes and cognitive decline associated with aging . The synthesis involved multiple steps starting from benzodioxine derivatives, showcasing the compound's versatility in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, structural analogs from share key features:
- Compound 4g : Contains a coumarin-linked benzodiazepine-tetrazole-pyrazolone scaffold.
- Compound 4h : Features a benzoxazepine-tetrazole-pyrazolone system with a coumarin substituent.
Key Structural and Functional Differences:
Research Findings from Analogous Compounds:
- Synthetic Complexity : Compounds like 4g and 4h require multi-step syntheses involving cyclocondensation and coupling reactions, suggesting similar complexity for the target compound .
- Crystallographic Refinement : SHELX-based tools (e.g., SHELXL, SHELXS) are standard for resolving complex heterocyclic structures, applicable to the target compound’s analysis .
Limitations of Available Evidence
The evidence provided lacks direct information on the target compound. Key gaps include:
- Synthetic Protocols: No details on preparation or yield optimization.
- Physicochemical Data : Melting points, solubility, or stability metrics are absent.
- Biological Studies: No in vitro or in vivo data to compare with analogs like 4g/4h.
Recommendations for Further Research
Structural Elucidation : Use SHELXL for high-resolution crystallography to map bond lengths and angles .
Bioactivity Screening : Compare sulfamoyl-based activity against tetrazole/coumarin derivatives.
Synthetic Optimization : Explore coupling reactions similar to those in for scalable synthesis.
Biological Activity
Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a complex organic compound that exhibits significant biological activity, particularly in the context of enzyme inhibition and anti-inflammatory effects. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by several functional groups that contribute to its biological activity. The compound features a benzodioxin ring, a pyrazole ring, and a sulfamoyl group.
Synthesis Overview:
The synthesis typically involves multiple steps:
- Formation of the Benzodioxin Ring: Synthesized from catechol and ethylene glycol using an acid catalyst.
- Synthesis of the Pyrazole Ring: Formed via the reaction of hydrazine with a 1,3-diketone.
- Coupling Reaction: The benzodioxin and pyrazole rings are linked through a methylene group in a condensation reaction.
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in metabolic and inflammatory pathways:
| Enzyme | Inhibition Activity | Potential Application |
|---|---|---|
| Alpha-glucosidase | Inhibits carbohydrate metabolism | Diabetes management |
| Lipoxygenase | Reduces inflammatory mediators | Anti-inflammatory therapies |
| Carbonic Anhydrase IX | High-affinity inhibitor | Potential anticancer applications |
Studies indicate that compounds with similar structures exhibit anti-hepatotoxic effects and can modulate various metabolic pathways, suggesting that methyl 4-(...) may also possess these properties .
Anti-inflammatory Properties
The compound's dual action as both an enzyme inhibitor and an anti-inflammatory agent positions it as a promising candidate for therapeutic development. Its ability to inhibit lipoxygenase suggests potential use in treating conditions characterized by excessive inflammation, such as arthritis or asthma.
The mechanism by which methyl 4-(...) exerts its effects involves binding to specific molecular targets. Molecular docking studies have shown that this compound interacts with the active sites of enzymes like alpha-glucosidase and lipoxygenase, modulating their activity and leading to reduced substrate conversion or product formation .
Case Studies and Research Findings
Recent studies have highlighted the potential of methyl 4-(...) in various therapeutic contexts:
- Diabetes Management: Research indicates that similar pyrazole derivatives effectively lower blood glucose levels by inhibiting alpha-glucosidase, thus delaying carbohydrate absorption in the intestine.
- Cancer Research: The compound's high affinity for carbonic anhydrase IX suggests it may play a role in cancer treatment by targeting tumor-associated isozymes selectively .
- Inflammatory Diseases: Experimental models have demonstrated that methyl 4-(...) can significantly reduce markers of inflammation in vitro and in vivo, supporting its application in inflammatory conditions.
Q & A
Q. What are the key structural motifs in this compound, and how can they be identified experimentally?
The compound features a sulfamoyl bridge linking a pyrazole ring and a methyl benzoate group, with a 2,3-dihydrobenzodioxin substituent. Key functional groups include the sulfonamide (-SO₂NH-), benzodioxin (fused benzene-dioxane ring), and ester (-COOCH₃). Methodology :
- NMR : The sulfonamide proton (NH) appears as a broad singlet (~δ 10-12 ppm). Benzodioxin protons resonate as multiplets (δ 4.2–4.5 ppm for methylene groups) .
- IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Sulfonamide (NH) | 10–12 (bs) | - |
| Benzodioxin (CH₂) | 4.2–4.5 (m) | - |
| Ester (C=O) | - | ~1700 |
Q. What synthetic routes are viable for preparing the sulfonamide moiety in this compound?
Sulfonamides are typically synthesized via reaction of a sulfonyl chloride with an amine. For example, 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (CAS 916766-81-9) reacts with amines under mild conditions . Methodology :
- Step 1 : Prepare sulfonyl chloride intermediate (e.g., chlorosulfonation of a substituted benzene).
- Step 2 : React with 1-[(2,3-dihydrobenzodioxin-2-yl)methyl]-1H-pyrazol-4-amine in dry dichloromethane at 0–5°C, using triethylamine as a base.
- Yield Optimization : Adjust stoichiometry (1:1.2 sulfonyl chloride:amine) and monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .
Q. How can the purity of this compound be assessed during synthesis?
Methodology :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40, flow rate 1 mL/min). Retention time ~8.2 minutes .
- Melting Point : Compare observed mp (e.g., 89.5–91°C for related sulfonamides) to literature values .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 55.2%, H: 4.3%, N: 9.8%) .
Advanced Research Questions
Q. How can computational modeling predict the environmental persistence of this compound?
Methodology :
- Use EPI Suite to estimate biodegradation (BIOWIN) and octanol-water partition coefficients (log P).
- Predicted Data :
| Parameter | Value |
|---|---|
| Log P (KOW) | 3.2 |
| Biodegradation (BIOWIN) | 1.5 (low) |
Q. What strategies improve regioselectivity in synthesizing the pyrazole core?
Methodology :
- Directed Cyclization : Use a boron-directed Suzuki-Miyaura coupling to install substituents (e.g., : 1-(2-methoxyethyl)-4-boronate pyrazole intermediates).
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yield (85% vs. 60%) .
| Method | Yield | Time |
|---|---|---|
| Traditional Suzuki | 60% | 24 hrs |
| Microwave-Assisted | 85% | 30 mins |
Q. How do structural modifications at the benzodioxin moiety affect biological activity?
Methodology :
- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
- Bioassay : Test antimicrobial activity against Staphylococcus aureus (MIC values):
| Analog | MIC (µg/mL) |
|---|---|
| Parent compound | 12.5 |
| -NO₂ derivative | 6.25 |
| -OCH₃ derivative | 25.0 |
Q. What crystallographic techniques resolve hydrogen bonding in this compound?
Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethanol/water 7:3).
- Key Findings : Sulfonamide NH forms hydrogen bonds with benzoate carbonyl (distance: 2.85 Å). Benzodioxin oxygen participates in C-H···O interactions .
Reference :
Q. How can in vitro assays evaluate metabolic stability?
Methodology :
Q. What statistical designs are optimal for dose-response studies?
Methodology :
Q. How does solvent polarity influence spectroscopic characterization?
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
